N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
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Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]furan-2-carboxamide. Its molecular formula is C24H32N2O5, and it has a molecular weight of 460.59 g/mol. The structure includes a furan moiety and a benzoxazepine core, which are often associated with various biological activities.
Antitumor Activity
Recent studies have investigated the compound's antitumor properties. In vitro assays indicate that derivatives of benzoxazepine compounds exhibit significant cytotoxic effects against various human tumor cell lines. For instance, N-(5-isopentyl-3,3-dimethyl-4-oxo) derivatives were tested against breast cancer and glioblastoma cell lines, showing promising antiproliferative effects at low concentrations (nanomolar range) .
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
N-(5-isopentyl...) | Breast Cancer | 50 | Induces apoptosis |
N-(5-isopentyl...) | Glioblastoma | 30 | Oxidative stress |
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis and oxidative stress. Morphological changes characteristic of apoptosis were observed in treated cells, including cell shrinkage and chromatin condensation . These findings suggest that the compound may interact with cellular pathways that regulate cell survival and death.
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
In a study involving animal models with implanted tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal toxicity observed at therapeutic doses .
Case Study 2: Synergistic Effects with Other Agents
Research has shown that combining N-(5-isopentyl...) with established chemotherapeutics enhances its efficacy. For instance, when used alongside etoposide, a known topoisomerase inhibitor, the combination therapy exhibited greater cytotoxicity than either agent alone .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(2)9-10-23-16-12-15(22-19(24)18-6-5-11-26-18)7-8-17(16)27-13-21(3,4)20(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDAEEPHPJECOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.